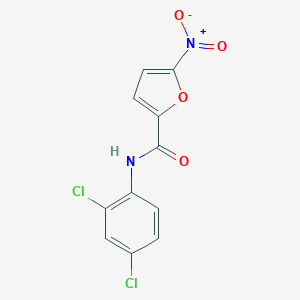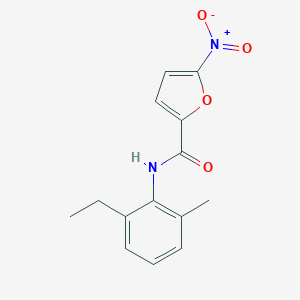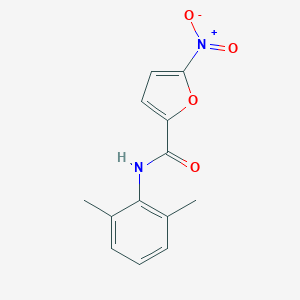![molecular formula C20H20ClN3O3 B251985 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a topic of interest for researchers in the field of drug discovery.
作用机制
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of CXCR3, inhibiting the activity of this receptor by binding to its active site. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular processes such as chemotaxis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the migration of immune cells, such as T cells and natural killer cells, to sites of inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, the selective inhibition of CXCR3 by this compound allows for the investigation of specific cellular processes that are regulated by this receptor.
However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the use of this compound in vivo may be limited by its potential toxicity and off-target effects.
未来方向
There are several future directions for the research on N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. One potential application for this compound is in the development of novel anti-inflammatory and anti-cancer therapies. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of this compound. Finally, the development of more potent and selective CXCR3 inhibitors may lead to the discovery of novel therapeutic targets for various diseases.
合成方法
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with 3-aminopropylamine to form 3-{[(4-chlorophenyl)acetyl]amino}propylamine. The final step involves the reaction of this intermediate with indole-2-carboxylic acid to form this compound.
科学研究应用
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, this compound has been shown to inhibit the activity of the G protein-coupled receptor CXCR3, which is involved in numerous cellular processes such as chemotaxis, cell proliferation, and apoptosis.
属性
分子式 |
C20H20ClN3O3 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-8-16(9-7-15)27-13-19(25)22-10-3-11-23-20(26)18-12-14-4-1-2-5-17(14)24-18/h1-2,4-9,12,24H,3,10-11,13H2,(H,22,25)(H,23,26) |
InChI 键 |
KIKWZDNMIMPIMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
